REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]>CCO.CC(O)=O.[Fe]>[NH2:12][C:3]1[C:2]([Cl:1])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
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Name
|
EtOH HOAc
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO.CC(=O)O
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed under N2 for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was removed on rotary vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned between H2O/EtOAc (200 mL/300 mL)
|
Type
|
WASH
|
Details
|
The separated organic phase was washed with aqueous NaOH (1N, 50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 8.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |